molecular formula C14H12N2O B7501238 N-prop-2-ynyl-3-pyrrol-1-ylbenzamide

N-prop-2-ynyl-3-pyrrol-1-ylbenzamide

Cat. No. B7501238
M. Wt: 224.26 g/mol
InChI Key: VRGAPNJVKMXGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-prop-2-ynyl-3-pyrrol-1-ylbenzamide, also known as P2Y14 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent antagonist of the P2Y14 receptor, which is a member of the purinergic receptor family. The P2Y14 receptor is known to be involved in various physiological processes, including inflammation, immune response, and cancer progression.

Scientific Research Applications

N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has been extensively studied for its potential applications in drug discovery. The N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor has been implicated in various diseases, including cancer, inflammation, and immune disorders. Therefore, the development of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor antagonists has been a topic of interest in the scientific community. N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has been shown to be a potent and selective antagonist of the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor, making it a promising candidate for drug development.

Mechanism of Action

The N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP)-glucose. The activation of the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. N-prop-2-ynyl-3-pyrrol-1-ylbenzamide acts as a competitive antagonist of the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor, blocking the binding of UDP-glucose and inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has potent anti-inflammatory effects. In a study conducted on mice with acute lung injury, treatment with N-prop-2-ynyl-3-pyrrol-1-ylbenzamide resulted in a significant reduction in lung inflammation and injury. Additionally, N-prop-2-ynyl-3-pyrrol-1-ylbenzamide has been shown to inhibit the growth and migration of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide is its selectivity for the N-prop-2-ynyl-3-pyrrol-1-ylbenzamide receptor. This selectivity allows for more precise targeting of the receptor, reducing the risk of off-target effects. However, one limitation of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-prop-2-ynyl-3-pyrrol-1-ylbenzamide. One potential application is in the development of anti-inflammatory drugs for the treatment of various inflammatory disorders, including acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. Additionally, N-prop-2-ynyl-3-pyrrol-1-ylbenzamide may have potential applications in cancer therapy, as it has been shown to inhibit the growth and migration of cancer cells in vitro. Further studies are needed to investigate the efficacy and safety of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide in these applications.

Synthesis Methods

The synthesis of N-prop-2-ynyl-3-pyrrol-1-ylbenzamide involves the reaction of 3-bromo-4-fluorobenzonitrile with 2-(prop-2-yn-1-yl)pyrrole in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, which results in the formation of the desired product. The purity of the product is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

N-prop-2-ynyl-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-8-15-14(17)12-6-5-7-13(11-12)16-9-3-4-10-16/h1,3-7,9-11H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGAPNJVKMXGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-prop-2-ynyl-3-pyrrol-1-ylbenzamide

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